molecular formula C16H14N2O3S B2879541 Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 896615-32-0

Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2879541
CAS No.: 896615-32-0
M. Wt: 314.36
InChI Key: ZQLFZPQZVOLFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring substituted with methyl groups and a carboxylate ester, along with a cyanobenzamido group. Its unique structure makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Carboxylation: The carboxylate ester group is introduced through esterification reactions, often using methanol and a suitable acid catalyst.

    Amidation: The cyanobenzamido group is formed by reacting the carboxylate ester with 4-cyanobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The cyanobenzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amido groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, including polymers and advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The cyanobenzamido group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[4-(4-cyanobenzamido)phenyl]amino}benzofuro[2,3-d]pyrimidine-6-carboxylate: Similar structure with a benzofuro-pyrimidine core.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine core with a phenylpiperazine substituent.

Uniqueness

Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring and the presence of both a cyanobenzamido group and a carboxylate ester. This combination of functional groups provides a distinct set of chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

methyl 2-[(4-cyanobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-9-10(2)22-15(13(9)16(20)21-3)18-14(19)12-6-4-11(8-17)5-7-12/h4-7H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLFZPQZVOLFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.